6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one
CAS No.:
Cat. No.: VC15962348
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 6,8-dimethyl-1-(2-oxopropyl)quinolin-4-one |
| Standard InChI | InChI=1S/C14H15NO2/c1-9-6-10(2)14-12(7-9)13(17)4-5-15(14)8-11(3)16/h4-7H,8H2,1-3H3 |
| Standard InChI Key | KLXMCLUQZLWEIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=CN2CC(=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one consists of a bicyclic quinolin-4-one system with substituents influencing its electronic and steric properties. Key features include:
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Methyl groups at C6 and C8, enhancing lipophilicity and steric bulk.
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A 2-oxopropyl chain at N1, introducing a ketone functional group for further derivatization.
Table 1: Fundamental Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | PubChem | |
| Molecular weight | 229.27 g/mol | PubChem |
| SMILES | CC1=CC(=C2C(=C1)C(=O)C=CN2CC(=O)C)C | PubChem |
| InChIKey | KLXMCLUQZLWEIV-UHFFFAOYSA-N | PubChem |
The SMILES string delineates the connectivity: the quinoline core (C1=C2C(=O)C=CN2) with methyl groups (CC) at C6 and C8 and a 2-oxopropyl moiety (CC(=O)C) attached to N1 .
Synthetic Methodologies
Gould–Jacobs Cyclization
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Aniline, malonate ester, 250°C | 45% | |
| 2 | N-Alkylation | 2-Bromopropan-1-one, K2CO3, DMF | 62% |
Physicochemical and Spectral Properties
Spectroscopic Characterization
Hypothetical spectral data inferred from related compounds include:
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